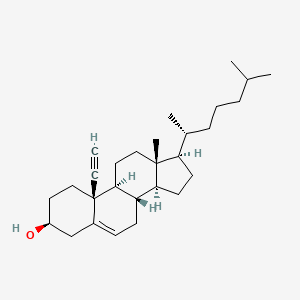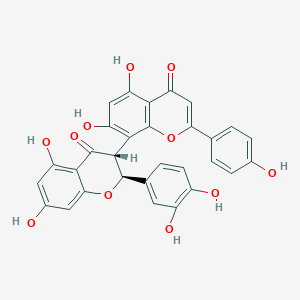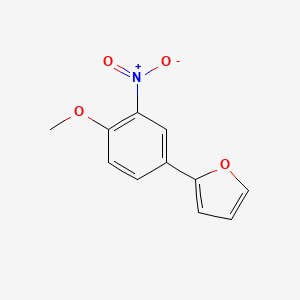![molecular formula C13H22 B14076040 Bicyclo[7.2.2]tridec-9-ene CAS No. 101999-73-9](/img/structure/B14076040.png)
Bicyclo[7.2.2]tridec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[7.2.2]tridec-9-ene: is an organic compound with the molecular formula C13H22 It is a bicyclic hydrocarbon that features a unique structure with two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.2]tridec-9-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[7.2.2]tridec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Bicyclo[7.2.2]tridec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[7.2.2]tridec-9-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions applied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[7.3.1]tridec-4-ene: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[1.1.0]butane: A smaller bicyclic compound with unique reactivity due to its strained ring system.
Uniqueness
Bicyclo[7.2.2]tridec-9-ene is unique due to its specific ring structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. Its larger ring system compared to smaller bicyclic compounds like Bicyclo[1.1.0]butane allows for different types of chemical transformations and applications .
Propiedades
Número CAS |
101999-73-9 |
|---|---|
Fórmula molecular |
C13H22 |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
bicyclo[7.2.2]tridec-1(11)-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-12-8-10-13(11-9-12)7-5-3-1/h8,13H,1-7,9-11H2 |
Clave InChI |
KURVFOYIVYPOSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2CCC(=CC2)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


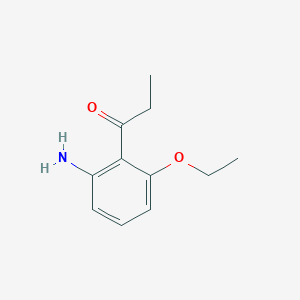
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)

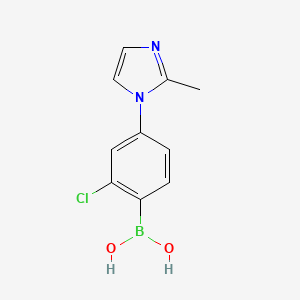
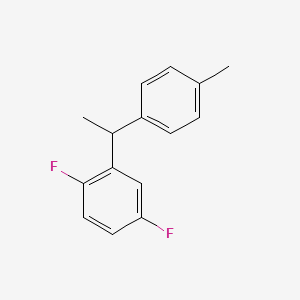


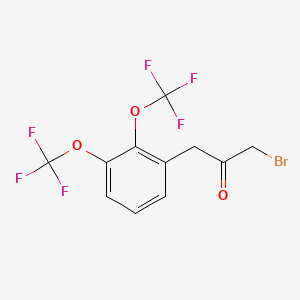
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
